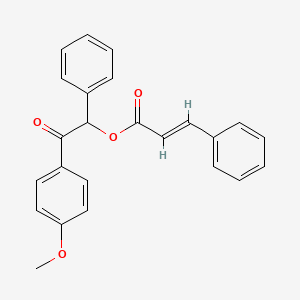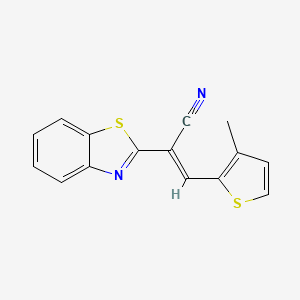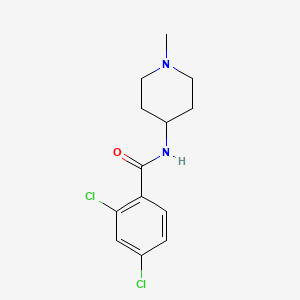
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide, also known as T0070907, is a synthetic compound that has gained attention for its potential therapeutic applications in cancer treatment. This compound belongs to the class of chemical compounds known as benzamides and is a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist.
Wirkmechanismus
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide exerts its anti-tumor effects by inhibiting the activation of PPARγ. PPARγ activation has been shown to promote tumor growth by increasing glucose uptake and fatty acid synthesis. This compound inhibits the binding of PPARγ to its target genes, leading to decreased glucose uptake and fatty acid synthesis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that this compound inhibits tumor growth in mouse models of breast, prostate, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab and is commercially available. It has been extensively studied for its potential therapeutic applications in cancer treatment and has shown promising results in preclinical studies. However, there are also limitations to using this compound in lab experiments. It is a selective PPARγ antagonist and may have off-target effects on other receptors. Additionally, the optimal dosage and administration route for this compound in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide. One direction is to further investigate its mechanism of action and identify potential off-target effects. Another direction is to optimize the dosage and administration route for this compound in humans. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients. Finally, further research is needed to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes and obesity, where PPARγ activation plays a role.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide involves several steps starting from commercially available starting materials. The synthesis starts with the reaction of 4-chloro-2-methylphenol with thionyl chloride to form 4-chloro-2-methylphenyl chloride. This intermediate is then reacted with 4-aminobenzoyl chloride in the presence of triethylamine to yield N-(4-chloro-2-methylphenyl)-4-aminobenzamide. The final step involves the reaction of N-(4-chloro-2-methylphenyl)-4-aminobenzamide with propargyl alcohol in the presence of potassium carbonate to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, and its activation has been shown to have anti-tumor effects. This compound is a selective PPARγ antagonist and has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-3-10-21-15-7-4-13(5-8-15)17(20)19-16-9-6-14(18)11-12(16)2/h1,4-9,11H,10H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDQPBNLWSNTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5405504.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5405533.png)
![7-(2-isopropoxypropanoyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5405539.png)
![1-{2-[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]ethyl}-2-piperidinone dihydrochloride](/img/structure/B5405541.png)
![2-(2,5-dichlorophenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5405544.png)
![ethyl 1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5405553.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5405556.png)
![2-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-6-fluorobenzamide](/img/structure/B5405560.png)


![N-{3-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5405574.png)
![N-{4-[(allylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5405596.png)
